7-Fluoro-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine
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Overview
Description
7-Fluoro-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine is a heterocyclic compound that features a seven-membered azepine ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted phenylhydrazine with a suitable ketone can lead to the formation of the azepine ring through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. The choice of solvents, temperature, and reaction time are critical factors that influence the overall production efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated analogs.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce more saturated amines .
Scientific Research Applications
7-Fluoro-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system targets.
Biological Studies: It is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one: This compound is structurally similar but contains a chlorine atom instead of fluorine.
6-Methyl-4,5,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine: Another related compound with a different heterocyclic system.
Uniqueness
The presence of the fluorine atom in 7-Fluoro-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications .
Properties
Molecular Formula |
C11H15FN2 |
---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
7-fluoro-2-methyl-1,3,4,5-tetrahydro-2-benzazepin-5-amine |
InChI |
InChI=1S/C11H15FN2/c1-14-5-4-11(13)10-6-9(12)3-2-8(10)7-14/h2-3,6,11H,4-5,7,13H2,1H3 |
InChI Key |
DKIBXIFBXLGXIA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C2=C(C1)C=CC(=C2)F)N |
Origin of Product |
United States |
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